molecular formula C12H21NO3 B032400 Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate CAS No. 142374-19-4

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B032400
CAS No.: 142374-19-4
M. Wt: 227.3 g/mol
InChI Key: PSRHRFNKESVOEL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to be used as a reactant in the synthesis of various compounds , which suggests that its targets could vary depending on the specific reaction it’s involved in.

Mode of Action

It’s primarily used as a reactant in chemical reactions , and its interaction with its targets would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a reactant in chemical synthesis , it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize.

Result of Action

As a reactant in chemical synthesis , its effects would be determined by the properties of the specific compounds it’s used to synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperazine with tert-butyl bromoacetate in the presence of a base such as triethylamine in anhydrous tetrahydrofuran (THF) at ambient temperature. The mixture is then stirred at 60°C overnight to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a reagent in various biological studies.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRHRFNKESVOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438584
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142374-19-4
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

Periodinane (36.1 g, 85.2 mmol) was added to 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (15.0 g, 65.5 mmol) in CH2Cl2 (230 mL) and stirred for 90 min. Diethyl ether (560 ml) was added and precipitates were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 350 mL). The organic layer was washed with 0.5 M NaOH solution and brine. The organic phase was dried and concentrated under reduced pressure to yield 4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (8.50 g, 57%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of CH2Cl2 (200 mL) was treated with pyridiniumchlorochromate (PCC) (6.7 g, 0.031 mol) for five minutes. Solid NaOAc (2.55 g, 0.031 mol) and 4Å molecular sieves were added, followed by a solution of 4-1 (4.75 g, 0.02 mol) in CH2Cl2 (50 mL). The reaction was stirred for 3 h, diluted with 400 mL of Et2O, and filtered through a pad of silica gel. The silica gel was washed with 1 L of Et2O and 0.5 L of 1:1 Et2O/CHCl3. The organic solutions were combined, concentrated to give a greenish oil which was filtered through another pad of silica gel, eluting with 1.2 L of Et2O. The filtrate was concentrated to give 4-2 as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 9.77 (s, 1H), 4.08 (bd, 2H), 2.7 (bt, 2H), 2.37 (dd, 2H), 2.03 (m, 1H), 1.7 (bd, 2H), 1.42 (s, 9H), 1.2 (m, 2H). ##STR32## Methyl 2-(S)-benzyloxycarbonylamino-3-aminopropionate hydrochloride (5-2)
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
4-1
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (1.23 mL, 14.1 mmol) in methylene chloride (50 mL) was cooled to −78° C. DMSO (2.0 mL, 28.3 mmol), was added slowly via syringe. After 10 min, 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine (2.7 g, 11.8 mmol) in methylene chloride (15 mL) was added. The cold mixture was stirred for an additional 20 min then TEA (8.2 mL, 59 mmol) was added. The mixture was warmed to rt and stirred for 1.5 h, then diluted with methylene chloride (300 mL). The organic phase was washed with 1M sodium hydroxide, dried over sodium sulfate and concentrated. FC (125 g silica, 2.5/1 hexanes/ethyl acetate) afforded the title compound (2.25 g).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
8.2 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (0.6 g, 2.6 mmol) in dichloromethane (30 mL) was added Dess-Martin-periodinane (1.2 g, 2.8 mmol), and the mixture was stirred at room temperature for 90 min. A 10% aqueous solution of sodium thiosulfate (15 mL) was added followed by saturated sodium bicarbonate (15 mL), and the biphasic mixture was stirred at room temperature for 1 h. The layers were separated, the aqueous layer was extracted twice with dichloromethane. The combined organic layers were washed with saturated sodium bicarbonate, and brine, dried over sodium sulfate, filtered and concentrated to afford tert-butyl 4-(oxoethyl)piperidine-1-carboxylate that was used directly without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martin-periodinane
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a flask containing tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate (4.4 g, 19.2 mmol) in CH2Cl2 (20 mL) was added TEMPO (300 mg, 1.92 mmol) followed by iodobenzene diacetate (6.8 g, 21.1 mmol). The reaction was stirred 3 hours and then diluted with CH2Cl2 (100 mL). Saturated aqueous solution of Na2S2O3 (100 mL) was added and extracted with CH2Cl2 (3×50 mL). The combined organics were washed with saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (40-70% Et2O/pentanes) to provide the title compound, which was identical to the reported literature compound (see Sato et al. (2001) Heterocycle 54: 747). 13C NMR (75 MHz, CDCl3) δ 201.5, 154.7, 79.4, 50.3, 43.7, 31.9, 30.6, 28.4.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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